molecular formula C11H12N2OS B2633694 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 36017-41-1

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2633694
CAS No.: 36017-41-1
M. Wt: 220.29
InChI Key: CGSCAUMDHKDVJR-UHFFFAOYSA-N
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Description

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a methyl group, and a sulfanyl group attached to the imidazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can also interact with metal ions, affecting enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both the methyl and sulfanyl groups, which can influence its chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSCAUMDHKDVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331699
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36017-41-1
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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